3-Bromo-5-(2,4-dimethylphenoxy)pyridine
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Overview
Description
3-Bromo-5-(2,4-dimethylphenoxy)pyridine is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 g/mol . This compound is characterized by a bromine atom at the 3-position and a 2,4-dimethylphenoxy group at the 5-position of a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine typically involves the bromination of 5-(2,4-dimethylphenoxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,4-dimethylphenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.
Scientific Research Applications
3-Bromo-5-(2,4-dimethylphenoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridine: Similar structure with an iodine atom instead of the 2,4-dimethylphenoxy group.
3,5-Dibromopyridine: Contains two bromine atoms at the 3- and 5-positions.
Uniqueness
3-Bromo-5-(2,4-dimethylphenoxy)pyridine is unique due to the presence of the 2,4-dimethylphenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other bromopyridine derivatives and can lead to different applications and properties .
Properties
Molecular Formula |
C13H12BrNO |
---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-bromo-5-(2,4-dimethylphenoxy)pyridine |
InChI |
InChI=1S/C13H12BrNO/c1-9-3-4-13(10(2)5-9)16-12-6-11(14)7-15-8-12/h3-8H,1-2H3 |
InChI Key |
RFGHXLBSAOZWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CN=C2)Br)C |
Origin of Product |
United States |
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